3-[6-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine
Description
This compound is a fused heterocyclic system combining three pharmacologically significant moieties: 1-benzofuran, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole, and 2-methylimidazo[1,2-a]pyridine. The triazolo-thiadiazole core is a bicyclic structure containing two nitrogen atoms and one sulfur atom, known for its bioactivity .
Properties
Molecular Formula |
C19H12N6OS |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
6-(1-benzofuran-2-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H12N6OS/c1-11-16(24-9-5-4-8-15(24)20-11)17-21-22-19-25(17)23-18(27-19)14-10-12-6-2-3-7-13(12)26-14/h2-10H,1H3 |
InChI Key |
OQKGUODWIOIGBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[6-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves multiple steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures.
Scientific Research Applications
3-[6-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It serves as a synthetic intermediate in the preparation of other complex molecules.
Mechanism of Action
The mechanism of action of 3-[6-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolo-thiadiazole derivatives are extensively studied for their bioactivity. Below is a detailed comparison of the target compound with structurally or functionally analogous molecules:
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Impact on Bioactivity :
- Benzofuran at position 6 (as in the target compound and compound 4a-g) correlates with enhanced antimicrobial activity due to improved membrane penetration .
- Pyridine or imidazo-pyridine at position 3 (target compound, 18d, 2a–2s) introduces basicity and hydrogen-bonding capacity, critical for receptor interactions .
- Nitrofuran (18d) and benzodioxin (CAS: 825605-36-5) substituents may modulate electron distribution, affecting redox properties and cytotoxicity .
Synthetic Efficiency :
- The target compound’s synthesis via phase-transfer catalysis (TBAB/POCl₃) mirrors methods used for pyridine-substituted analogs (2a–2s), achieving high yields (>80%) .
- In contrast, one-pot cyclocondensation (compound 4a-g) simplifies purification but requires stringent stoichiometric control .
Compound 4a-g demonstrated MIC values of 12.5–25 µg/mL against S. aureus and E. coli, outperforming chloramphenicol (50 µg/mL). The target compound’s activity is yet to be experimentally validated but is hypothesized to exceed this range due to synergistic effects .
Contradictions and Limitations :
- While alkyl/aryl groups (e.g., 2a–2s) improve lipophilicity, excessive bulk may reduce solubility, a trade-off requiring optimization .
Biological Activity
The compound 3-[6-(1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine represents a significant structure in medicinal chemistry due to its diverse biological activities. This compound incorporates a benzofuran moiety and a triazole-thiadiazole scaffold known for their pharmacological potential. The biological activities of compounds containing the 1,3,4-thiadiazole and triazole rings include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.
- Molecular Formula : C19H15N5OS
- Molecular Weight : 361.42 g/mol
- CAS Number : 923553-12-2
- Density : 1.44 g/cm³ (predicted)
- pKa : 2.24 (predicted)
Antimicrobial Activity
Compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant antimicrobial properties. Research indicates that derivatives of this scaffold exhibit activity against various bacterial strains. For example, studies have shown that compounds with electron-withdrawing groups on the thiadiazole ring enhance antibacterial efficacy due to increased electron density on the nitrogen atoms involved in binding to bacterial targets .
Anticancer Activity
The anticancer potential of this compound is attributed to its ability to inhibit cell proliferation in various cancer cell lines. Studies have reported that certain derivatives of the 1,3,4-thiadiazole moiety exhibit IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, a related compound was found to have an IC50 of 0.28 µg/ml against MCF-7 cells .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds containing the triazole and thiadiazole rings have been documented in several studies. These compounds are believed to inhibit key inflammatory pathways and cytokine production. The mechanism often involves the modulation of nitric oxide synthase and cyclooxygenase enzymes .
Anticonvulsant Activity
Research has indicated that derivatives of this compound may possess anticonvulsant properties. In vivo studies using models such as the maximal electroshock (MES) test have shown promising results for certain thiadiazole-containing compounds, suggesting their potential as therapeutic agents for epilepsy .
Case Study 1: Antimicrobial Efficacy
A series of synthesized triazolo-thiadiazole derivatives were tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Among these, one derivative exhibited significant inhibition against Staphylococcus aureus with an MIC value of 12 µg/ml.
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| A | Staphylococcus aureus | 12 |
| B | Escherichia coli | 20 |
| C | Pseudomonas aeruginosa | 25 |
Case Study 2: Anticancer Activity
In vitro studies on a series of imidazo[1,2-a]pyridine derivatives revealed that one compound had an IC50 value of 3.44 µM against MCF-7 cells after 48 hours of treatment.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| D | MCF-7 | 3.44 |
| E | A549 | 2.48 |
| F | HeLa | 5.12 |
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for this compound, and how can structural purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with cyclocondensation of hydrazine intermediates with aryl isothiocyanates, followed by cyclization to form the triazolo-thiadiazole core . For example, hydrazine intermediates are reacted in DMF with K₂CO₃ to avoid side products . Structural verification requires ¹H/¹³C NMR, IR, and mass spectrometry . Purity is confirmed via HPLC (>95%) and elemental analysis .
Q. How is the compound characterized for initial biological activity screening?
- Methodological Answer : Initial screening involves in vitro assays against microbial strains (e.g., E. coli, S. aureus) using disk diffusion or microdilution methods . For example, minimum inhibitory concentration (MIC) values are compared to standards like Chloramphenicol . Parallel cytotoxicity assays (e.g., MTT on mammalian cell lines) ensure selectivity .
Q. What structural motifs contribute to its pharmacological potential?
- Methodological Answer : The triazolo-thiadiazole core enables π-π stacking with biological targets, while the benzofuran and imidazo-pyridine moieties enhance lipophilicity and membrane permeability . Computational modeling (e.g., molecular docking with 14-α-demethylase lanosterol, PDB: 3LD6) predicts binding affinity .
Advanced Research Questions
Q. How do substituent variations on the triazolo-thiadiazole core affect structure-activity relationships (SAR)?
- Methodological Answer : Systematic SAR studies compare analogs with substitutions (e.g., methoxy vs. ethoxy groups) using in silico tools (e.g., SwissADME) to predict pharmacokinetics. For instance:
| Substituent | LogP | MIC (μg/mL) vs. S. aureus |
|---|---|---|
| 2-Methoxy | 3.2 | 12.5 |
| 3,4-Dimethoxy | 2.8 | 6.25 |
- Advanced analogs are synthesized via regioselective functionalization of the thiadiazole ring .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies (e.g., antimicrobial potency in one study vs. inactivity in another) are addressed through standardized assay conditions (e.g., consistent inoculum size, solvent controls) . Cross-validation with orthogonal techniques (e.g., time-kill assays) and proteomic profiling (e.g., target engagement via thermal shift assays) clarify mechanisms .
Q. How can computational modeling optimize its interaction with specific biological targets?
- Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model ligand-receptor interactions over 100-ns trajectories to identify stable binding conformations . Quantum mechanical calculations (DFT) assess electronic effects of substituents on binding energy .
Q. What experimental designs validate its mechanism of action in complex biological systems?
- Methodological Answer : Transcriptomic profiling (RNA-seq) identifies differentially expressed genes post-treatment. For example, downregulation of erg11 (fungal lanosterol demethylase) confirms antifungal mechanisms . CRISPR-Cas9 knockout models validate target specificity .
Q. How are synthetic byproducts minimized during large-scale production for preclinical studies?
- Methodological Answer : Green chemistry approaches, such as using NaOCl in ethanol for oxidative ring closure, reduce toxic byproducts . Process optimization via Design of Experiments (DoE) identifies critical parameters (e.g., reaction temperature, stoichiometry) to maximize yield (>70%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
